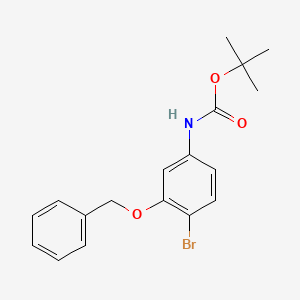

tert-Butyl (3-(benzyloxy)-4-bromophenyl)carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of tert-Butyl (3-(benzyloxy)-4-bromophenyl)carbamate and related compounds involves strategic organic transformations that leverage the reactivity of functional groups to build up the desired molecular framework. For instance, tert-Butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been prepared from aldehydes and tert-butyl N-hydroxycarbamate, using sodium benzenesulfinate and formic acid. These compounds act as N-(Boc)-protected nitrones in reactions with organometallics to yield N-(Boc)hydroxylamines, showcasing their versatility as building blocks in organic synthesis (Guinchard, Vallée, & Denis, 2005).

Molecular Structure Analysis

The molecular structure of carbamate derivatives is crucial for their reactivity and application in synthesis. For example, the structure of tert-butyl N-(2-bromocyclohex-2-enyl)-N-(2-furylmethyl)carbamate was explored using Hartree-Fock and density functional theory calculations, providing insights into bond lengths, angles, and vibrational frequencies, which are essential for understanding the compound's chemical behavior (Arslan & Demircan, 2007).

Chemical Reactions and Properties

Carbamate compounds undergo various chemical reactions, demonstrating a wide range of reactivities. For instance, tert-butyl phenylazocarboxylates are highlighted for their versatility, undergoing nucleophilic substitutions and radical reactions. These reactions enable modifications to the benzene ring through oxygenation, halogenation, and coupling processes, showcasing the adaptability of these compounds in synthetic strategies (Jasch, Höfling, & Heinrich, 2012).

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

tert-Butyl (3-(benzyloxy)-4-bromophenyl)carbamate serves as a versatile building block in synthetic organic chemistry. Its utility is highlighted in the preparation of rigid P-chiral phosphine ligands used for rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes. These ligands have shown significant practical utility by facilitating the efficient preparation of several chiral pharmaceutical ingredients, demonstrating the compound's role in advancing asymmetric synthesis methodologies (Imamoto et al., 2012). Additionally, the synthesis of novel thermosensitive benzyl ether dendrimers with oligoethyleneoxy chains from 5-aminoresorcinol, which showcased thermosensitivity and highlighted the impact of tert-butyl (3-(benzyloxy)-4-bromophenyl)carbamate derivatives on material science, further underscores its broad applicability in research and development (Deng Jin-gen, 2013).

Catalysis and Organic Reactions

The compound has also been instrumental in the development of carbamato-κN-benzylidene ruthenium chelates for olefin metathesis, showcasing its role in enhancing the field of organometallic chemistry and catalysis. These chelates, synthesized from Grubbs catalysts through metathetic exchange, behave like latent catalysts, becoming active only upon the addition of an ethereal solution of HCl. This characteristic demonstrates the potential of tert-butyl (3-(benzyloxy)-4-bromophenyl)carbamate derivatives in creating more controlled and efficient catalytic systems (Szymon Rogalski et al., 2018).

Synthetic Methodologies

Furthermore, the development of a rapid synthetic method for a related compound, highlighting the significance of tert-butyl (3-(benzyloxy)-4-bromophenyl)carbamate as an intermediate in the synthesis of biologically active compounds such as omisertinib (AZD9291), underscores its importance in pharmaceutical research. This method involves acylation, nucleophilic substitution, and reduction, emphasizing the compound's role in facilitating the synthesis of complex molecules with high efficiency and yield (Bingbing Zhao et al., 2017).

Safety and Hazards

The safety data sheet for tert-Butyl N-(benzyloxy)carbamate indicates that it may cause respiratory irritation, serious eye irritation, and skin irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection/face protection . In case of contact with eyes or skin, rinse thoroughly with plenty of water .

Propiedades

IUPAC Name |

tert-butyl N-(4-bromo-3-phenylmethoxyphenyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20BrNO3/c1-18(2,3)23-17(21)20-14-9-10-15(19)16(11-14)22-12-13-7-5-4-6-8-13/h4-11H,12H2,1-3H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWGHCNIJISVYCZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC(=C(C=C1)Br)OCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20BrNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl (3-(benzyloxy)-4-bromophenyl)carbamate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-ethyl-1,3-dimethyl-5-((pyridin-2-ylmethyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2496168.png)

![3-Methyl-2-[(1-methylpyrrolidin-3-yl)oxy]pyridine](/img/structure/B2496169.png)

![5-({2,5-dimethyl-1-[2-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B2496170.png)

![N-[[4-(4-fluorophenyl)-5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-methyl-3-nitrobenzamide](/img/structure/B2496179.png)

![N-{4-[(4-bromophenyl)sulfanyl]phenyl}-4-[(prop-2-enamido)methyl]benzamide](/img/structure/B2496182.png)

![2-[1,3-Dimethyl-2,6-dioxo-8-(4-propan-2-ylanilino)purin-7-yl]acetic acid](/img/structure/B2496183.png)

![(Z)-methyl 2-(2-((2,5-dichlorothiophene-3-carbonyl)imino)-4,6-difluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2496185.png)

![1-isopropyl-N-(naphtho[2,1-d]thiazol-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2496187.png)

![N-(cyanomethyl)-N-cyclopropyl-4-{[(propan-2-yl)carbamoyl]amino}benzamide](/img/structure/B2496189.png)